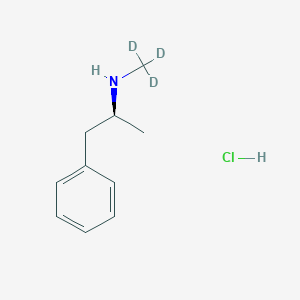
S-(+)-Methamphetamine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(+)-Methamphetamine-d3 Hydrochloride: is a deuterated form of methamphetamine, a potent central nervous system stimulant. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. This compound is often used as an internal standard in mass spectrometry due to its stability and distinct mass difference from non-deuterated methamphetamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-Methamphetamine-d3 Hydrochloride typically involves the reduction of ephedrine or pseudoephedrine. The deuterated form can be synthesized by using deuterated reagents in the reduction process. One common method involves the use of lithium aluminum deuteride (LiAlD4) as a reducing agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the deuterated product. The use of high-purity deuterated reagents and solvents is crucial in industrial settings to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions: S-(+)-Methamphetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methamphetamine to its corresponding oxime or nitro compound.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Halogenation or alkylation reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum deuteride (LiAlD4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Introduction of halogen or alkyl groups.
Scientific Research Applications
Chemistry: S-(+)-Methamphetamine-d3 Hydrochloride is used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of methamphetamine. Its distinct mass difference allows for accurate quantification in complex biological matrices .
Biology: In biological research, this compound helps in tracing the metabolic pathways of methamphetamine in various organisms. It is also used in studies involving the interaction of methamphetamine with different biological targets .
Medicine: In medical research, this compound is used to understand the pharmacodynamics of methamphetamine. It aids in the development of therapeutic interventions for methamphetamine addiction and related disorders .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of methamphetamine-based medications. Its stability and distinct mass make it an ideal internal standard for analytical methods .
Mechanism of Action
S-(+)-Methamphetamine-d3 Hydrochloride exerts its effects by increasing the release of monoamines, particularly dopamine, norepinephrine, and serotonin, in the brain. It achieves this by reversing the transporters responsible for the reuptake of these neurotransmitters, leading to increased synaptic concentrations . The compound also inhibits monoamine oxidase, an enzyme responsible for the breakdown of monoamines, further enhancing its stimulant effects .
Comparison with Similar Compounds
Methamphetamine: The non-deuterated form, widely known for its potent stimulant effects.
Amphetamine: A related compound with similar stimulant properties but less potent than methamphetamine.
Methylphenidate: Another stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) but with a different mechanism of action.
Uniqueness: S-(+)-Methamphetamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms increase the stability of the compound and allow for precise tracking in metabolic studies. This makes it an invaluable tool in both pharmacokinetic and pharmacodynamic research .
Properties
Molecular Formula |
C10H16ClN |
|---|---|
Molecular Weight |
188.71 g/mol |
IUPAC Name |
(2S)-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m0./s1/i2D3; |
InChI Key |
TWXDDNPPQUTEOV-JSHATPSWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@@H](C)CC1=CC=CC=C1.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
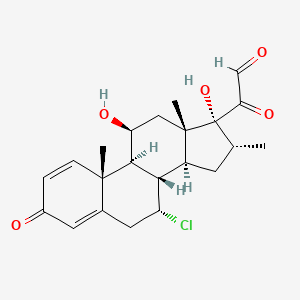
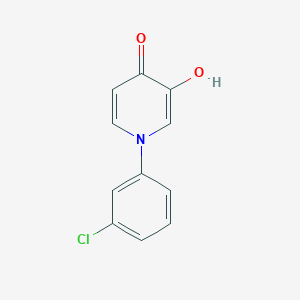
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)


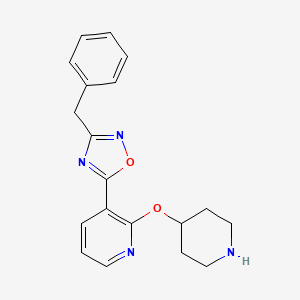
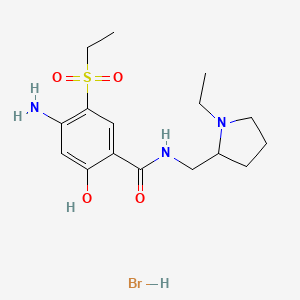

![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
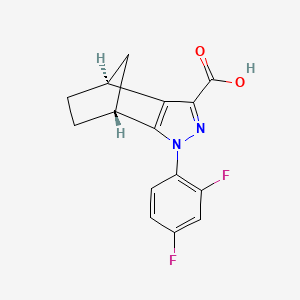
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
